molecular formula C8H14ClN5 B1339983 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine CAS No. 287476-17-9

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

Cat. No. B1339983
Key on ui cas rn: 287476-17-9
M. Wt: 216.68 g/mol
InChI Key: MXWJVTOOROXGIU-DETAZLGJSA-N
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Patent
US04230853

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
915 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.15 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1353 g
Type
reactant
Reaction Step Two
Quantity
10.15 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC(C)C
Name
aqueous solution
Quantity
915 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.15 mol
Type
reactant
Smiles
C(C)N
Name
aqueous solution
Quantity
1353 g
Type
reactant
Smiles
Step Three
Name
Quantity
10.15 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The said solutions are added in the same manner as in the first reaction step
ADDITION
Type
ADDITION
Details
During the second addition the temperature
CUSTOM
Type
CUSTOM
Details
rises from 25° to 50° C.
CUSTOM
Type
CUSTOM
Details
The dense suspension thus obtained
DISTILLATION
Type
DISTILLATION
Details
One part (A) is submitted to distillation
CUSTOM
Type
CUSTOM
Details
to remove the toluene in the form of an azeotropic toluene-water mixture
CUSTOM
Type
CUSTOM
Details
by operating at 85°-100° C
ADDITION
Type
ADDITION
Details
To the distillation residue are added 3,700 ml of water
CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered at 60° C
WASH
Type
WASH
Details
The filtered solid is washed until the sodium chloride
CUSTOM
Type
CUSTOM
Details
has been removed completely
CUSTOM
Type
CUSTOM
Details
After drying for ten hours in an oven at 100° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)NCC)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04230853

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
915 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.15 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1353 g
Type
reactant
Reaction Step Two
Quantity
10.15 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC(C)C
Name
aqueous solution
Quantity
915 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.15 mol
Type
reactant
Smiles
C(C)N
Name
aqueous solution
Quantity
1353 g
Type
reactant
Smiles
Step Three
Name
Quantity
10.15 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The said solutions are added in the same manner as in the first reaction step
ADDITION
Type
ADDITION
Details
During the second addition the temperature
CUSTOM
Type
CUSTOM
Details
rises from 25° to 50° C.
CUSTOM
Type
CUSTOM
Details
The dense suspension thus obtained
DISTILLATION
Type
DISTILLATION
Details
One part (A) is submitted to distillation
CUSTOM
Type
CUSTOM
Details
to remove the toluene in the form of an azeotropic toluene-water mixture
CUSTOM
Type
CUSTOM
Details
by operating at 85°-100° C
ADDITION
Type
ADDITION
Details
To the distillation residue are added 3,700 ml of water
CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered at 60° C
WASH
Type
WASH
Details
The filtered solid is washed until the sodium chloride
CUSTOM
Type
CUSTOM
Details
has been removed completely
CUSTOM
Type
CUSTOM
Details
After drying for ten hours in an oven at 100° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)NCC)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04230853

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
915 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.15 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1353 g
Type
reactant
Reaction Step Two
Quantity
10.15 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC(C)C
Name
aqueous solution
Quantity
915 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.15 mol
Type
reactant
Smiles
C(C)N
Name
aqueous solution
Quantity
1353 g
Type
reactant
Smiles
Step Three
Name
Quantity
10.15 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The said solutions are added in the same manner as in the first reaction step
ADDITION
Type
ADDITION
Details
During the second addition the temperature
CUSTOM
Type
CUSTOM
Details
rises from 25° to 50° C.
CUSTOM
Type
CUSTOM
Details
The dense suspension thus obtained
DISTILLATION
Type
DISTILLATION
Details
One part (A) is submitted to distillation
CUSTOM
Type
CUSTOM
Details
to remove the toluene in the form of an azeotropic toluene-water mixture
CUSTOM
Type
CUSTOM
Details
by operating at 85°-100° C
ADDITION
Type
ADDITION
Details
To the distillation residue are added 3,700 ml of water
CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered at 60° C
WASH
Type
WASH
Details
The filtered solid is washed until the sodium chloride
CUSTOM
Type
CUSTOM
Details
has been removed completely
CUSTOM
Type
CUSTOM
Details
After drying for ten hours in an oven at 100° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)NCC)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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